![molecular formula C8H5BrF2N4 B2501744 3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine CAS No. 2248273-35-8](/img/structure/B2501744.png)
3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine
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Overview
Description
3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is a pyridazine derivative that has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation. This compound can also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine has shown various biochemical and physiological effects in studies. This compound can inhibit the activity of various enzymes and proteins involved in cancer cell growth and proliferation, such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor). This compound can also induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine in lab experiments is its high yield and purity. This compound can be synthesized with a high yield and purity, making it suitable for various experiments. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine. One of the main directions is the further study of its mechanism of action. Understanding the exact mechanism of action of this compound can help in the development of more effective drugs for cancer treatment. Another direction is the study of the potential of this compound in combination with other drugs or therapies for cancer treatment. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound can help in the development of more effective drug delivery systems.
Synthesis Methods
The synthesis of 3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 2,6-difluoropyridine-3,5-diamine in the presence of a coupling agent such as EDCI (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction results in the formation of 3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine as a yellow solid with a high yield.
Scientific Research Applications
3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine has shown potential in various scientific research applications. One of the main applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast cancer and lung cancer.
properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N4/c9-5-3-12-15(4-5)7-2-1-6(8(10)11)13-14-7/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWMZDSKTPYAPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(F)F)N2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromopyrazol-1-yl)-6-(difluoromethyl)pyridazine |
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